molecular formula C10H20O2 B12549585 2-Octene, 1-(methoxymethoxy)-, (Z)- CAS No. 142509-33-9

2-Octene, 1-(methoxymethoxy)-, (Z)-

Cat. No.: B12549585
CAS No.: 142509-33-9
M. Wt: 172.26 g/mol
InChI Key: FCCBDYUHRQJWDW-UHFFFAOYSA-N
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Description

Significance of Alkenes in Stereocontrolled Synthesis

Alkenes are fundamental building blocks in organic chemistry, serving as versatile precursors for a wide array of functional groups. The geometry of the double bond, designated as either E (entgegen) or Z (zusammen), plays a crucial role in determining the stereochemical outcome of many reactions. numberanalytics.comfiveable.me The restricted rotation around the carbon-carbon double bond means that E and Z isomers are stereoisomers that can lead to diastereomeric products in subsequent transformations. numberanalytics.com

The synthesis of Z-alkenes, in particular, can be challenging as they are often the thermodynamically less stable isomer. nih.govresearchgate.net Consequently, significant research has been dedicated to developing stereoselective methods for their preparation. nih.gov Reactions such as the Wittig reaction, Horner-Wadsworth-Emmons olefination, and alkyne reductions are cornerstone methodologies for accessing Z-alkenes with high fidelity. nih.govresearchgate.netacs.org The ability to construct a molecule with a specific alkene geometry is essential for the total synthesis of many natural products and pharmaceuticals where biological activity is dependent on precise three-dimensional structure. researchgate.net

The stereochemistry of an alkene directly influences the transition state of a reaction, thereby dictating the stereochemistry of the product. numberanalytics.com For example, in pericyclic reactions like the Diels-Alder or Claisen rearrangement, the geometry of the starting alkene is translated into the stereochemistry of the newly formed chiral centers in the product, a principle governed by the Woodward-Hoffmann rules. wikipedia.org Similarly, in reactions such as epoxidation or dihydroxylation, the approach of the reagent is directed by the substituents on the alkene, leading to specific stereoisomers.

Strategic Importance of the Methoxymethoxy (MOM) Protecting Group in Multistep Synthesis

In the synthesis of complex organic molecules, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with a desired transformation elsewhere in the molecule. organic-chemistry.org These temporary masks are known as protecting groups. fiveable.me The methoxymethoxy (MOM) group is a widely used protecting group for alcohols due to its favorable properties. wikipedia.orgyoutube.com

The MOM group is an acetal (B89532) and is introduced by reacting an alcohol with a reagent like chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base. wikipedia.orgadichemistry.com Its strategic importance lies in its stability across a broad range of reaction conditions. The MOM group is inert to many nucleophiles, bases, and reducing and oxidizing agents, making it compatible with a wide variety of synthetic operations. adichemistry.comorganic-chemistry.org

Crucially, the MOM group can be removed (deprotected) under specific and mild acidic conditions, which regenerates the original alcohol without affecting other sensitive functional groups in the molecule. fiveable.meadichemistry.com This selective removal is a key aspect of its utility, allowing for the unmasking of the alcohol at a specific stage in a synthetic sequence. thieme-connect.com This "orthogonal" protection strategy, where different protecting groups can be removed under distinct conditions, is a cornerstone of modern multistep synthesis. organic-chemistry.org

Table 1: Stability Profile of the MOM Protecting Group

Reagent/Condition Type Stability
Bases Stable (e.g., LDA, NEt3, t-BuOK) organic-chemistry.org
Nucleophiles Stable (e.g., RLi, RMgX, Enolates) organic-chemistry.org
Reductants Stable (e.g., H₂/Ni, LiAlH₄, NaBH₄) organic-chemistry.org
Oxidants Stable (e.g., KMnO₄, OsO₄, CrO₃/Py) organic-chemistry.org

| Acids | Labile (cleaved by acid hydrolysis) adichemistry.com |

Historical Context of Related Z-Configured Olefins and Alkoxymethyl Ethers in Chemical Literature

The stereoselective synthesis of Z-configured olefins has been a long-standing challenge and a focal point of methodological development in organic chemistry. Early methods often relied on the partial hydrogenation of alkynes using Lindlar's catalyst to achieve syn-addition of hydrogen and thus the Z-alkene. The Wittig reaction, discovered in the 1950s, provided a powerful tool for olefination, with non-stabilized ylides generally favoring the formation of Z-alkenes from aldehydes. nih.gov Subsequent modifications, such as the Schlosser modification, allowed for enhanced stereocontrol.

The Horner-Wadsworth-Emmons (HWE) reaction, another key olefination method, typically favors the formation of E-alkenes. However, the Still-Gennari modification of the HWE reaction, developed in the 1980s, utilizes phosphonates with electron-withdrawing groups to selectively produce Z-alkenes. acs.org These developments have provided chemists with a robust toolbox for the reliable construction of Z-olefin moieties.

Alkoxymethyl ethers, such as the methoxymethyl (MOM) ether, became popular as protecting groups in the latter half of the 20th century as the complexity of synthetic targets increased. Their stability to a wide range of reagents, coupled with their relatively straightforward introduction and removal, made them a valuable addition to the repertoire of protecting groups available to synthetic chemists. wikipedia.orgadichemistry.com The use of MOM and other related alkoxymethyl ethers is now commonplace in the synthesis of polyfunctional molecules, including natural products like stigmatellin (B1206613) A. wikipedia.org

Rationale for Dedicated Academic Investigation into (Z)-1-(Methoxymethoxy)-2-octene

A dedicated academic investigation into (Z)-1-(methoxymethoxy)-2-octene is warranted due to its potential as a versatile and valuable building block in organic synthesis. The molecule embodies a specific combination of functionalities that are frequently required in the construction of complex molecular targets.

The rationale for its study can be broken down into the following key points:

A Bifunctional Building Block: The compound contains two distinct functional groups: a nucleophilic/electrophilic alkene and a protected primary alcohol. This bifunctionality allows for a diverse range of subsequent transformations. The alkene moiety can undergo a variety of additions, oxidations, or metathesis reactions, while the MOM-protected alcohol can be deprotected and then oxidized, esterified, or converted to other functional groups.

Stereochemical Information Content: The Z-geometry of the double bond is a key stereochemical feature. In a synthetic context, this pre-defined stereochemistry can be used to control the formation of new stereocenters in adjacent positions, for example, through diastereoselective epoxidation or hydroboration-oxidation.

Utility in Natural Product Synthesis: Many biologically active natural products contain long alkyl chains with specific stereochemistry and functionalization. A building block like (Z)-1-(methoxymethoxy)-2-octene could serve as a key fragment in the synthesis of such molecules, for instance, in the assembly of polyketide or fatty acid-derived natural products.

Exploration of Novel Reactivity: A detailed study of this compound could uncover new or unexpected reactivity patterns. The interplay between the alkene and the protected alcohol, separated by a single methylene (B1212753) unit, might lead to interesting outcomes in reactions involving chelation control or intramolecular processes.

Methodology Development: The synthesis of (Z)-1-(methoxymethoxy)-2-octene itself presents a methodological challenge. Developing an efficient and highly stereoselective route to this compound would be a valuable contribution to synthetic methodology.

In essence, (Z)-1-(methoxymethoxy)-2-octene represents a convergence of important synthetic concepts. A thorough investigation of its synthesis and reactivity would not only provide a valuable new tool for the synthetic chemist but also contribute to the broader understanding of how to manipulate and control stereochemistry and functionality in complex molecular systems.

Table 2: Potential Synthetic Transformations of (Z)-1-(Methoxymethoxy)-2-octene

Functional Group Potential Reaction Product Type
Z-Alkene Epoxidation Epoxide
Dihydroxylation Diol
Hydroboration-Oxidation Alcohol
Ozonolysis Aldehyde
Olefin Metathesis New Alkene researchgate.net
MOM-Ether Acidic Deprotection Primary Alcohol adichemistry.com
(after deprotection) Oxidation Aldehyde/Carboxylic Acid
(after deprotection) Esterification Ester

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

142509-33-9

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

1-(methoxymethoxy)oct-2-ene

InChI

InChI=1S/C10H20O2/c1-3-4-5-6-7-8-9-12-10-11-2/h7-8H,3-6,9-10H2,1-2H3

InChI Key

FCCBDYUHRQJWDW-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCOCOC

Origin of Product

United States

Synthetic Methodologies for Z 1 Methoxymethoxy 2 Octene

Retrosynthetic Analysis of the Olefinic and Alkoxymethyl Ether Moieties

A retrosynthetic analysis provides a logical framework for dissecting the target molecule into simpler, commercially available, or easily accessible precursors.

The central challenge in the synthesis of (Z)-1-(methoxymethoxy)-2-octene is the stereoselective formation of the Z-alkene. researchgate.netnih.gov A primary disconnection strategy involves the isomerization of a terminal alkene, a highly atom-economical approach. bohrium.com This leads back to 1-octene (B94956) as a readily available starting material. The key transformation would be a selective isomerization of the terminal double bond to the 2-position with Z-selectivity.

Another potential disconnection, though often less selective for Z-isomers, is the Wittig reaction. nih.gov This would involve disconnecting the C2-C3 double bond, leading to hexanal (B45976) and a corresponding phosphonium (B103445) ylide. However, achieving high Z-selectivity in Wittig reactions can be challenging and often requires specific reaction conditions or modified reagents. nih.gov Given the focus on modern catalytic methods, the isomerization approach is a more contemporary and efficient strategy.

The methoxymethoxy (MOM) ether is a common protecting group for alcohols. Its disconnection involves a straightforward deprotection step, revealing the corresponding primary alcohol, (Z)-oct-2-en-1-ol. This disconnection simplifies the synthetic target to a Z-allylic alcohol. The MOM group can be introduced late in the synthesis by reacting the alcohol with a suitable reagent like methoxymethyl chloride (MOMCl) in the presence of a base. google.com

Forward Synthesis Strategies for the Octene Backbone with Z-Stereochemistry

Based on the retrosynthetic analysis, the most promising forward synthesis involves the stereoselective isomerization of a terminal alkene.

Recent advancements in transition metal catalysis have provided powerful tools for the stereoselective isomerization of olefins. nih.govrsc.org These methods offer a direct route to internal Z-alkenes from readily available terminal alkenes, overcoming the thermodynamic preference for the E-isomer. researchgate.netacs.org

Several transition metal complexes have been shown to catalyze the isomerization of terminal alkenes to internal Z-alkenes with high selectivity. bohrium.comacs.org

Cobalt-Based Catalysts : High-spin cobalt(II) complexes, particularly those supported by bulky β-diketiminate ligands, have demonstrated remarkable Z-selectivity in the isomerization of terminal alkenes. bohrium.comnih.gov The mechanism is proposed to proceed through a cobalt-hydride species, with the stereoselectivity arising from kinetic control during the β-hydride elimination step. bohrium.com These catalysts have been shown to be effective for the isomerization of simple alpha-olefins, making them suitable for the conversion of 1-octene. bohrium.comacs.org

Molybdenum-Based Catalysts : Air-stable molybdenum(0) complexes, such as cis-Mo(CO)₄(PPh₃)₂, activated by a cocatalyst like p-toluenesulfonic acid (TsOH), can also catalyze the selective isomerization of terminal alkenes to (Z)-2-alkenes. acs.org The proposed mechanism involves the insertion of the terminal alkene into a molybdenum-hydride bond, followed by stereoselective β-hydride elimination to yield the Z-isomer. acs.org

The table below summarizes key data on transition metal-catalyzed Z-selective isomerization.

Catalyst SystemSubstrateSelectivity (Z:E)Reference
(nacnac)Co complexTerminal olefins(5–7):1 acs.org
cis-Mo(CO)₄(PPh₃)₂ / TsOHTerminal alkenesup to 8:1 acs.org
Bulky β-diketiminate Co(II)1-alkenesHigh Z-selectivity bohrium.comnih.gov

The design of the ligand sphere around the metal center is crucial for controlling the stereoselectivity of the isomerization reaction. organic-chemistry.org

In the case of cobalt-catalyzed isomerization, the use of sterically bulky β-diketiminate ligands is critical for achieving high Z-selectivity. bohrium.comsci-hub.box The steric hindrance imposed by the bulky ligands influences the geometry of the transition state during the β-hydride elimination step, favoring the formation of the less stable Z-alkene. bohrium.comnih.gov A steric model has been proposed where a square-planar geometry at the cobalt(II) center in the transition state for β-hydride elimination explains the observed selectivity. nih.gov

For nickel-catalyzed systems, the choice of ligand can even switch the selectivity between E and Z isomers under identical reaction conditions. organic-chemistry.org While not directly applied to simple isomerization, this highlights the profound impact of ligand design. The use of specific phosphine (B1218219) ligands can direct the reaction towards the desired stereoisomer. organic-chemistry.org

The following table outlines the role of ligands in directing Z-selectivity.

MetalLigand TypeRole in Z-SelectivityReference
Cobalt(II)Bulky β-diketiminateCreates steric hindrance in the transition state, favoring Z-isomer formation. bohrium.comnih.gov
NickelTriphosCan be used to selectively produce either (E)- or (Z)-olefins by tuning reaction conditions. organic-chemistry.org

Following the successful Z-selective isomerization of 1-octene to (Z)-oct-2-ene, a subsequent allylic oxidation would be required to introduce the hydroxyl group at the C1 position, yielding (Z)-oct-2-en-1-ol. This can be achieved using reagents like selenium dioxide. Finally, protection of the resulting alcohol with a methoxymethyl (MOM) group would furnish the target compound, (Z)-1-(methoxymethoxy)-2-octene. google.com

Wittig Reaction and its Stereoselective Variants for Z-Alkene Formation

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone. The stereochemical outcome of the reaction is highly dependent on the nature of the ylide. For the synthesis of Z-alkenes, unstabilized ylides are typically employed.

In the context of synthesizing the backbone of (Z)-1-(methoxymethoxy)-2-octene, a plausible Wittig approach would involve the reaction of hexanal with a phosphorus ylide derived from a protected 2-hydroxyethylphosphonium salt. The use of unstabilized ylides under salt-free conditions generally favors the formation of the Z-isomer through a kinetically controlled pathway, proceeding via a syn-oxaphosphetane intermediate. The presence of lithium salts can influence the stereochemical outcome.

Reactant 1Reactant 2Key ConditionPredominant ProductStereoselectivity
Aldehyde/KetonePhosphorus YlideUnstabilized YlideZ-AlkeneHigh
Aldehyde/KetoneStabilized YlideThermodynamic ControlE-AlkeneHigh
Aldehyde/KetoneUnstabilized YlideSchlosser ModificationE-AlkeneHigh

Cross-Coupling Methodologies for Olefin Synthesis

Cross-coupling reactions, particularly those catalyzed by palladium or nickel, are powerful methods for forming carbon-carbon bonds, including the double bond of an alkene.

The Suzuki-Miyaura coupling is a versatile method that couples an organoboron compound with an organic halide or triflate. To achieve a Z-alkene configuration, a (Z)-alkenyl boronic acid or ester can be coupled with a suitable organic halide. The reaction is known for its high stereospecificity, meaning the configuration of the starting materials is retained in the product. The synthesis of the required (Z)-alkenylboron species can be a critical step.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. This reaction is noted for its high reactivity and functional group tolerance. For the synthesis of a (Z)-trisubstituted alkene, a (Z)-alkenyl halide can be coupled with an organozinc reagent, or a (Z)-alkenylzinc reagent can be coupled with an organic halide. The Negishi coupling has been successfully applied to the synthesis of various complex molecules.

Coupling ReactionOrganometallic ReagentOrganic Halide/TriflateCatalystKey Feature
Suzuki-MiyauraAlkenylboronic acid/esterAlkenyl/Aryl HalidePalladiumHigh stereospecificity, mild conditions.
NegishiAlkenylzinc halideAlkenyl/Aryl HalidePalladium or NickelHigh reactivity, broad scope.

Alkyne Reduction Strategies (e.g., Lindlar Catalysis for Z-Alkene Formation)

The partial reduction of alkynes is a classic and effective method for the stereoselective synthesis of alkenes.

Lindlar catalysis , which employs a "poisoned" palladium catalyst (palladium on calcium carbonate, treated with lead acetate (B1210297) and quinoline), is the most common method for the syn-hydrogenation of an alkyne to a (Z)-alkene. The catalyst's reduced activity prevents over-reduction to the corresponding alkane. The reaction involves the addition of two hydrogen atoms to the same face of the alkyne, resulting in the cis (Z) geometry.

Another method involves the use of nickel boride (Ni-B), which also yields the cis-alkene. Transfer hydrogenation using formic acid as a hydrogen source with specific catalysts can also achieve a stereoselective semireduction of alkynes to Z-olefins.

Reagent/CatalystSubstrateProductStereochemistry
H₂, Lindlar's CatalystInternal Alkyne(Z)-AlkeneCis (Syn-addition)
Na in liquid NH₃Internal Alkyne(E)-AlkeneTrans (Anti-addition)
H₂, Pd/CInternal AlkyneAlkaneComplete reduction

Olefin Metathesis Approaches for Z-Alkene Construction

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. While early catalysts often favored the thermodynamically more stable E-alkene, recent advancements have led to the development of highly Z-selective catalysts.

Cross-metathesis (CM) can be employed to construct the desired alkene. This would involve the reaction of a terminal alkene, such as 1-heptene, with an appropriately protected allylic alcohol under the control of a Z-selective catalyst. Ruthenium and Molybdenum-based catalysts have been specifically designed to favor the formation of the kinetic Z-isomer.

Ring-closing metathesis (RCM) is another variant, primarily used for synthesizing cyclic alkenes, but its principles and the catalysts developed for it are relevant to stereoselective olefin synthesis. The choice of catalyst, particularly tungsten and molybdenum-based systems, can provide high Z-selectivity.

Metathesis TypeCatalyst SystemSelectivityKey Feature
Cross-MetathesisZ-selective Ru or Mo catalystsHigh Z-selectivityForms a new double bond between two different alkenes.
Ring-Closing MetathesisZ-selective W or Mo catalystsHigh Z-selectivityIntramolecular reaction to form cyclic alkenes.

Introduction of the Methoxymethoxy Protecting Group

The methoxymethyl (MOM) ether is a common protecting group for alcohols due to its stability under a range of conditions. The precursor alcohol for the target compound is (Z)-2-octen-1-ol.

Alkylation Reactions Utilizing Alkyl Halides and Strong Bases

A standard method for introducing the MOM group involves the use of chloromethyl methyl ether (MOM-Cl). The alcohol, (Z)-2-octen-1-ol, is first deprotonated with a strong, non-nucleophilic base like sodium hydride (NaH) or a hindered amine base such as N,N-diisopropylethylamine (DIPEA) to form the corresponding alkoxide. This alkoxide then undergoes a Williamson ether synthesis-type reaction with MOM-Cl to yield the desired MOM ether. It is crucial to note that MOM-Cl is a known carcinogen, and safer alternatives are often sought.

Acetalization and Related Ether Formation Routes

As an alternative to the hazardous MOM-Cl, the MOM group can be introduced using dimethoxymethane (B151124) (methylal). This reaction is typically catalyzed by a strong acid or a Lewis acid. For instance, phosphorus pentoxide (P₂O₅) or trifluoromethanesulfonic acid can be used. However, strong acidic conditions can be incompatible with sensitive substrates, such as allylic alcohols, which might be prone to rearrangement or other side reactions. Milder methods using reagents like MOM-2-pyridylsulfide in the presence of silver triflate have been developed to circumvent the use of strong acids and are suitable for protecting allylic alcohols. Recently, electrochemical methods have also been developed as a green and safe approach for the preparation of MOM ethers.

ReagentCatalyst/ConditionsSubstrate Suitability
Chloromethyl methyl ether (MOM-Cl)Strong base (e.g., NaH, DIPEA)Broad, but reagent is carcinogenic.
DimethoxymethaneStrong acid (e.g., P₂O₅, TfOH)May not be suitable for acid-sensitive substrates.
MOM-2-pyridylsulfideAgOTf, NaOAcGood for acid-sensitive and allylic alcohols.

Integrated Total Synthesis Approaches Incorporating (Z)-1-(Methoxymethoxy)-2-octene as an Intermediate

The utility of (Z)-1-(methoxymethoxy)-2-octene and its precursors is most evident in their application as building blocks in the total synthesis of natural products and other complex molecules. The Z-alkenyl ether motif is a key structural feature in numerous biologically active compounds.

Strategies for Natural Product Synthesis

A prominent example where a (Z)-C8 fragment, conceptually derived from (Z)-1-(methoxymethoxy)-2-octene, is crucial is in the synthesis of Leukotriene B4. Leukotriene B4 is a potent inflammatory mediator and its structure contains a conjugated diene system with a specific (Z,E) geometry. nih.govorgsyn.org

The synthesis of Leukotriene B4 often employs a Wittig reaction to construct the carbon backbone and establish the Z-double bond with high stereoselectivity. nih.govnih.gov In this approach, a C8 fragment, either as a phosphonium ylide derived from a protected (Z)-2-octen-1-halide or as an aldehyde, is coupled with another fragment to form the characteristic diene structure. The use of non-stabilized ylides in the Wittig reaction generally favors the formation of the Z-alkene. nih.gov

The MOM-protected hydroxyl group in an intermediate like (Z)-1-(methoxymethoxy)-2-octene ensures that this functionality does not interfere with the Wittig reaction or other transformations in the synthetic sequence. Following the key carbon-carbon bond formation, the MOM group can be selectively removed under acidic conditions to reveal the free alcohol in the final natural product.

Reaction TypeKey FeatureRelevance to (Z)-1-(Methoxymethoxy)-2-octene
Wittig ReactionFormation of a C=C double bondStereoselective synthesis of the Z-alkene backbone of natural products. nih.govnih.gov
MOM DeprotectionAcid-labile cleavageUnmasking of the hydroxyl group in the final stages of synthesis.

This table highlights key reactions involving intermediates like (Z)-1-(methoxymethoxy)-2-octene in natural product synthesis.

Access to Complex Synthetic Targets

Beyond specific natural products, the (Z)-1-(methoxymethoxy)-2-octene synthon provides access to a wide range of complex synthetic targets. The Z-alkene moiety can participate in various subsequent reactions, such as cyclization, cross-coupling, and functional group interconversion, allowing for the construction of diverse molecular frameworks.

The ability to introduce a protected primary alcohol with a specific cis-alkene geometry is a powerful tool for synthetic chemists. It allows for the controlled and sequential introduction of functionality, which is a cornerstone of modern organic synthesis. The development of stereoselective methods to produce Z-alkenes, such as advanced catalytic protocols and refined Wittig-type reactions, continues to enhance the accessibility and utility of intermediates like (Z)-1-(methoxymethoxy)-2-octene in the pursuit of novel and complex molecules.

Reaction Chemistry and Chemical Transformations of Z 1 Methoxymethoxy 2 Octene

Transformations Involving the Z-Alkene Moiety

The Z-configured double bond in (Z)-1-(methoxymethoxy)-2-octene is a site of rich chemical reactivity, enabling a variety of addition and functionalization reactions. The stereochemistry of the starting material plays a crucial role in determining the stereochemical outcome of these transformations.

Stereospecific Hydrogenation Reactions

Catalytic hydrogenation of the Z-alkene in (Z)-1-(methoxymethoxy)-2-octene is expected to proceed with syn-addition of hydrogen across the double bond. youtube.com This process typically utilizes heterogeneous catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or nickel. The reaction is generally stereospecific, meaning that the two hydrogen atoms add to the same face of the alkene.

Table 1: Predicted Outcome of Stereospecific Hydrogenation

Catalyst Solvent Temperature (°C) Pressure (atm) Major Product Predicted Diastereomeric Excess (%)
10% Pd/C Ethanol 25 1 (R)-1-(Methoxymethoxy)octane or (S)-1-(Methoxymethoxy)octane >95
PtO₂ Acetic Acid 25 3 (R)-1-(Methoxymethoxy)octane or (S)-1-(Methoxymethoxy)octane >95

Epoxidation and Dihydroxylation Studies

The electron-rich double bond of (Z)-1-(methoxymethoxy)-2-octene is susceptible to oxidation reactions such as epoxidation and dihydroxylation. The stereochemical outcome of these reactions is highly dependent on the reagents employed.

Epoxidation: The reaction with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide. libretexts.org The delivery of the oxygen atom is generally directed by the existing stereocenter and the allylic ether. For (Z)-alkenes, this often leads to the formation of the syn-epoxide relative to the allylic substituent. However, the absence of a directing hydroxyl group (as it is protected by the MOM group) means that the stereoselectivity will be primarily governed by steric factors. wikipedia.orgyoutube.com

Dihydroxylation: Dihydroxylation can be achieved with either syn or anti stereoselectivity.

Syn-dihydroxylation: Reagents like osmium tetroxide (OsO₄) in the presence of a co-oxidant (e.g., N-methylmorpholine N-oxide, NMO) or cold, dilute potassium permanganate (B83412) (KMnO₄) will add two hydroxyl groups to the same face of the double bond. youtube.commasterorganicchemistry.com The Z-geometry of the starting alkene will lead to the formation of a syn-diol.

Anti-dihydroxylation: This is typically achieved in a two-step process involving initial epoxidation followed by acid- or base-catalyzed ring-opening of the epoxide with water. libretexts.org This sequence results in the formation of an anti-diol.

Table 2: Predicted Products of Epoxidation and Dihydroxylation

Reagent(s) Reaction Type Predicted Major Product Stereochemistry
m-CPBA Epoxidation (2R,3S)-2-(Methoxymethoxymethyl)-3-pentyloxirane or (2S,3R)-2-(Methoxymethoxymethyl)-3-pentyloxirane syn to allylic group
1. OsO₄, NMO; 2. NaHSO₃ Syn-dihydroxylation (2R,3R)-1-(Methoxymethoxy)octane-2,3-diol or (2S,3S)-1-(Methoxymethoxy)octane-2,3-diol syn

Olefin Functionalization Reactions (e.g., Hydroboration, Halogenation)

Hydroboration-Oxidation: This two-step reaction sequence is a powerful method for the anti-Markovnikov hydration of alkenes. masterorganicchemistry.com The hydroboration step involves the syn-addition of a borane (B79455) reagent (e.g., BH₃·THF, 9-BBN) across the double bond. khanacademy.orgodinity.com The boron atom adds to the less sterically hindered carbon, and subsequent oxidation with hydrogen peroxide and base replaces the boron with a hydroxyl group. masterorganicchemistry.com The presence of the allylic ether in (Z)-1-(methoxymethoxy)-2-octene is expected to direct the boron to the C3 position, leading to the formation of 1-(methoxymethoxy)octan-3-ol upon oxidation. The stereochemistry of the newly formed hydroxyl group is influenced by the existing stereocenter at C1.

Halogenation: The addition of halogens (e.g., Br₂, I₂) across the double bond proceeds via a halonium ion intermediate, leading to anti-addition products. The reaction of (Z)-1-(methoxymethoxy)-2-octene with bromine would be expected to yield a dibromo derivative with a specific diastereomeric configuration. Allylic halogenation can also be achieved under specific conditions, typically involving radical initiators and a low concentration of the halogenating agent (e.g., N-bromosuccinimide, NBS), which would introduce a halogen at the C4 position. researchgate.netrsc.org

Table 3: Predicted Products of Olefin Functionalization

Reagent(s) Reaction Type Predicted Major Product
1. 9-BBN; 2. H₂O₂, NaOH Hydroboration-Oxidation 1-(Methoxymethoxy)octan-3-ol
Br₂ in CCl₄ Halogenation (Addition) (2R,3S)-2,3-Dibromo-1-(methoxymethoxy)octane or (2S,3R)-2,3-Dibromo-1-(methoxymethoxy)octane

Polymerization Studies

The polymerization of allyl ethers like (Z)-1-(methoxymethoxy)-2-octene is generally challenging via traditional radical polymerization due to degradative chain transfer involving the allylic hydrogens. researchgate.netacs.org However, under specific conditions, polymerization can be achieved.

Cationic Polymerization: Allyl ethers can undergo a tandem isomerization-cationic polymerization. tandfonline.com In the presence of certain transition metal catalysts, the allyl ether can first isomerize to the corresponding vinyl ether, which then readily undergoes cationic polymerization. libretexts.orgwikipedia.org

Radical Polymerization: While difficult, radical polymerization of some functionalized allyl ethers has been reported, often resulting in low molecular weight polymers. acs.org The use of specific initiators and conditions can sometimes lead to the formation of polymers with unique architectures. nih.govnih.gov The presence of the bulky MOM-ether group might influence the polymerizability and the properties of the resulting polymer.

Table 4: Potential Polymerization Methods and Outcomes

Polymerization Type Catalyst/Initiator Predicted Polymer Structure Notes
Cationic (Tandem Isomerization) [Co₂(CO)₈]/R₃SiH Poly(1-(methoxymethoxy)-1-octene) Polymerization of the isomerized vinyl ether

Reactivity of the Methoxymethoxy Ether Group

The methoxymethoxy (MOM) group is a common protecting group for alcohols due to its stability under a range of conditions. uwindsor.caorganicchemistrytutor.com However, it can be cleaved under acidic conditions. wikipedia.org

Esterification Reactions

Direct esterification of the primary alcohol from which (Z)-1-(methoxymethoxy)-2-octene is derived, using a carboxylic acid under acidic conditions (Fischer esterification), would likely lead to the cleavage of the MOM ether. cdnsciencepub.com The acidic environment required to protonate the carboxylic acid and facilitate nucleophilic attack by the alcohol is typically harsh enough to hydrolyze the acetal (B89532) functionality of the MOM group. organic-chemistry.orgspcmc.ac.insynarchive.commasterorganicchemistry.com

Therefore, to achieve esterification while preserving the MOM group, milder, non-acidic methods would be necessary. These could include:

Reaction with an acyl chloride or acid anhydride (B1165640) in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine).

Transesterification under basic conditions, though this would require the deprotection of the MOM group to reveal the alcohol, followed by re-protection if necessary. masterorganicchemistry.com

The stability of the MOM group is a critical consideration in any synthetic sequence involving (Z)-1-(methoxymethoxy)-2-octene.

Table 5: Compound Names Mentioned in the Article

Compound Name
(Z)-1-(Methoxymethoxy)-2-octene
(R)-1-(Methoxymethoxy)octane
(S)-1-(Methoxymethoxy)octane
meta-Chloroperoxybenzoic acid (m-CPBA)
(2R,3S)-2-(Methoxymethoxymethyl)-3-pentyloxirane
(2S,3R)-2-(Methoxymethoxymethyl)-3-pentyloxirane
Osmium tetroxide (OsO₄)
N-methylmorpholine N-oxide (NMO)
Potassium permanganate (KMnO₄)
(2R,3R)-1-(Methoxymethoxy)octane-2,3-diol
(2S,3S)-1-(Methoxymethoxy)octane-2,3-diol
(2R,3S)-1-(Methoxymethoxy)octane-2,3-diol
(2S,3R)-1-(Methoxymethoxy)octane-2,3-diol
9-Borabicyclo[3.3.1]nonane (9-BBN)
1-(Methoxymethoxy)octan-3-ol
(2R,3S)-2,3-Dibromo-1-(methoxymethoxy)octane
(2S,3R)-2,3-Dibromo-1-(methoxymethoxy)octane
N-Bromosuccinimide (NBS)
4-Bromo-1-(methoxymethoxy)-2-octene
Azobisisobutyronitrile (AIBN)
Poly(1-(methoxymethoxy)-1-octene)
Palladium on carbon (Pd/C)
Platinum(IV) oxide (PtO₂)
Raney Nickel
Borane tetrahydrofuran (B95107) complex (BH₃·THF)
Pyridine

Ether Cleavage and Exchange Reactions

The cleavage of the ether linkage in (Z)-1-(methoxymethoxy)-2-octene, specifically the methoxymethyl (MOM) ether, is a critical transformation in synthetic chemistry, allowing for the deprotection of the primary allylic alcohol. The mechanism of this cleavage is highly dependent on the reaction conditions, particularly the nature of the acid used.

Strong protic acids such as hydrogen bromide (HBr) and hydrogen iodide (HI) are effective reagents for the cleavage of ethers. In the case of (Z)-1-(methoxymethoxy)-2-octene, the reaction proceeds through protonation of the ether oxygen, forming a good leaving group. Due to the primary nature of the carbon attached to the ether oxygen, the subsequent nucleophilic attack by the halide ion (Br- or I-) is expected to proceed via an SN2 mechanism. This results in the formation of (Z)-oct-2-en-1-ol and the corresponding halomethyl methyl ether.

It is important to note that the allylic nature of the substrate could also allow for an SN1-type cleavage under certain conditions, as the resulting allylic carbocation would be resonance-stabilized. However, for primary allylic ethers, the SN2 pathway generally predominates.

Protecting Group Dynamics and Orthogonal Strategies

The methoxymethyl (MOM) ether in (Z)-1-(methoxymethoxy)-2-octene serves as a protecting group for the primary allylic alcohol. The effectiveness of a protecting group is determined by its stability under a range of reaction conditions and the ease and selectivity of its removal.

The MOM group is known for its stability across a broad spectrum of non-acidic reaction conditions, making it a versatile choice in multistep synthesis.

ConditionStability of MOM Ether
Basic Conditions Stable
Nucleophilic Reagents Stable
Organometallic Reagents Stable
Oxidizing Agents Generally Stable
Reducing Agents Generally Stable
Acidic Conditions (pH > 4) Stable
Strongly Acidic Conditions (pH < 4) Labile

This stability profile allows for a wide range of chemical transformations to be carried out on other parts of a molecule containing a MOM-protected alcohol without affecting the protecting group itself. For instance, reactions involving Grignard reagents, organolithium compounds, basic hydrolysis of esters, and many common oxidations and reductions can be performed selectively.

The removal of the MOM protecting group, or deprotection, is typically achieved under acidic conditions. A variety of methods have been developed to effect this transformation, with the choice of reagent often depending on the sensitivity of other functional groups present in the molecule.

Reagent/MethodConditionsNotes
Aqueous Strong Acids (e.g., HCl, H₂SO₄) Typically in a protic solvent like water or an alcohol.Can be harsh and may not be suitable for acid-sensitive substrates.
Lewis Acids (e.g., TiCl₄, ZnBr₂, MgBr₂) Aprotic solvent (e.g., CH₂Cl₂).Often milder and more selective than strong protic acids.
Pyridinium p-toluenesulfonate (PPTS) Alcoholic solvent (e.g., ethanol, methanol).A mild acidic catalyst, useful for sensitive substrates.
Iodotrimethylsilane (TMSI) Aprotic solvent (e.g., CH₂Cl₂).A neutral and effective reagent for cleaving ethers.

Orthogonal protecting group strategies are a cornerstone of modern organic synthesis, enabling the selective deprotection of one functional group in the presence of others. The MOM group plays a significant role in such strategies due to its distinct stability profile.

A common orthogonal partner for the MOM group is a silyl (B83357) ether protecting group, such as a tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) ether. While MOM ethers are cleaved under acidic conditions, silyl ethers are typically removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF).

This orthogonality allows for the selective deprotection of either the MOM-protected alcohol or a silyl-protected alcohol within the same molecule by choosing the appropriate reagent. For example, in a molecule containing both a MOM ether and a TBS ether, treatment with an acid would cleave the MOM ether, leaving the TBS ether intact. Conversely, treatment with TBAF would cleave the TBS ether while the MOM ether remains.

Mechanistic Investigations of Reactions Involving Z 1 Methoxymethoxy 2 Octene

Elucidation of Reaction Pathways for its Formation

The synthesis of (Z)-1-(methoxymethoxy)-2-octene with high stereoselectivity is a significant challenge due to the thermodynamic preference for the E-isomer. The elucidation of the reaction pathways leading to the kinetically favored Z-isomer involves a combination of kinetic studies and computational modeling to understand the transition states and intermediates that govern the stereochemical outcome.

Kinetic studies of stereoselective syntheses of (Z)-allylic ethers, including analogues of (Z)-1-(methoxymethoxy)-2-octene, provide valuable insights into the reaction mechanisms. For instance, in iridium-catalyzed Z-selective asymmetric allylic substitution reactions, it has been observed that Z-allylic carbonates exhibit higher reactivity than their E-counterparts. nih.gov This difference in reactivity stems from the faster oxidative addition of the Z-isomer to the Ir(I) catalyst and a more rapid nucleophilic attack on the resulting anti-π-allyl-Ir intermediate. nih.gov

Reaction ParameterValue
Initial Rate of Z-isomer formationkZ = 2.5 x 10-4 M/s
Initial Rate of E-isomer formationkE = 5.0 x 10-5 M/s
Z/E Selectivity (initial)5:1
Catalyst Loading2 mol%
Temperature25 °C

This table presents illustrative kinetic data for a representative Z-selective allylic ether synthesis. Actual values for (Z)-1-(methoxymethoxy)-2-octene may vary.

Computational modeling, particularly using methods like Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate details of reaction mechanisms at the molecular level. mit.eduethz.chnih.gov Such models can predict the geometries and energies of transition states and intermediates, providing a rationale for the observed stereoselectivity. mit.eduethz.ch

In the context of Z-selective synthesis, computational studies can elucidate the subtle non-covalent interactions that stabilize the transition state leading to the Z-isomer. For example, in palladium-catalyzed hydroalkylation of alkoxyallenes, DFT calculations have shown that multiple non-covalent interactions between an additive and enolate intermediates preferentially stabilize the transition state, dictating the stereochemical outcome. acs.org

For the formation of (Z)-1-(methoxymethoxy)-2-octene, computational models would likely focus on the transition state of the key bond-forming or isomerization step. The presence of the methoxymethyl (MOM) ether could influence the transition state geometry through steric and electronic effects, potentially favoring the Z-configuration.

Computational MethodCalculated ParameterValue (kcal/mol)
DFT (B3LYP/6-31G)Activation Energy (Z-isomer)18.5
DFT (B3LYP/6-31G)Activation Energy (E-isomer)20.1
DFT (B3LYP/6-31G)Relative Energy of Z-product+1.2
DFT (B3LYP/6-31G)Relative Energy of E-product0.0

This table presents hypothetical computational data for the formation of (Z)-1-(methoxymethoxy)-2-octene, illustrating the energetic preference for the Z-pathway under kinetic control. Actual values would require specific calculations for this molecule.

Mechanistic Aspects of Olefin Isomerization and Stereocontrol

The isomerization of the double bond in allylic ethers like (Z)-1-(methoxymethoxy)-2-octene is a critical aspect of its chemistry, often leading to the more stable E-isomer. Understanding the mechanisms of this isomerization is key to maintaining the desired Z-configuration. Two primary pathways are generally considered: metal-hydride insertion-elimination and π-allyl pathways. researchgate.net

The metal-hydride insertion-elimination mechanism is a common pathway for olefin isomerization catalyzed by transition metals. researchgate.net This process involves the addition of a metal-hydride (M-H) across the double bond, followed by a β-hydride elimination from an adjacent carbon to form the isomerized olefin and regenerate the metal-hydride catalyst. acs.org

In the case of (Z)-1-(methoxymethoxy)-2-octene, a catalyst could facilitate its isomerization to the E-isomer or other constitutional isomers. The stereochemical outcome of this process is dependent on the specific catalyst and reaction conditions. For instance, molybdenum-based catalysts have been shown to selectively isomerize terminal alkenes to (Z)-2-alkenes, proceeding through a proposed 2,1-insertion of the alkene into a Mo-H bond followed by stereoselective β-hydride elimination. acs.org

The π-allyl pathway represents an alternative mechanism for olefin isomerization. researchgate.net This pathway involves the formation of a π-allyl metal complex as an intermediate. The stereochemistry of the final product is determined by the subsequent reactions of this intermediate.

Recent studies on molybdenum-catalyzed Z-selective isomerization of terminal alkenes suggest a mechanism involving a 1,3-hydride shift via an allyl intermediate. researchgate.netnsf.gov Computational modeling has indicated that after oxidative addition of the alkene to the metal center, a hydride migration occurs, leading to the Z-isomer. researchgate.net The steric and electronic properties of the ligands on the metal center play a crucial role in directing the stereoselectivity of this process. wisc.edu The methoxymethyl group in (Z)-1-(methoxymethoxy)-2-octene could potentially influence the stability and reactivity of the π-allyl intermediate, thereby impacting the Z-selectivity.

Role of Catalysis in its Chemical Transformations

Catalysis is fundamental to controlling the synthesis and subsequent reactions of (Z)-1-(methoxymethoxy)-2-octene. Various transition metal catalysts, including those based on iridium, molybdenum, and cobalt, have been developed for stereoselective olefin isomerization and other transformations of allylic ethers. nih.govacs.orgwisc.eduorganic-chemistry.org

For instance, iridium(I) catalysts have been effectively used for the chemo- and stereoselective isomerization of allylic ethers. nih.govorganic-chemistry.org These catalysts can promote the isomerization of the double bond to form a vinyl ether, which can then undergo further reactions like a nsf.govnsf.gov sigmatropic rearrangement. organic-chemistry.org The choice of catalyst and ligands is paramount in achieving high selectivity for the desired product.

In the context of (Z)-1-(methoxymethoxy)-2-octene, catalytic transformations could include its isomerization to the E-isomer, or its use as a substrate in cross-coupling reactions. The methoxymethyl (MOM) protecting group is generally stable to a range of catalytic conditions, but its cleavage can be effected by Lewis or Brønsted acids. organic-chemistry.orgwikipedia.org This allows for the selective deprotection of the alcohol functionality after the desired catalytic transformation has been performed. The development of catalysts that are compatible with the MOM group while effecting specific transformations on the alkene moiety is an active area of research. acs.orgnih.gov

Ligand Effects on Reactivity and Selectivity

In the realm of palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reactions, the choice of ligand is paramount in controlling both the rate of reaction (reactivity) and the regioselectivity and stereoselectivity of the product. Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), coordinate to the metal center and modulate its electronic and steric properties.

The electronic nature of the ligand influences the electron density at the metal center, which in turn affects the rates of key elementary steps in the catalytic cycle, such as oxidative addition and reductive elimination. For instance, electron-rich ligands can promote oxidative addition, a step that is often rate-limiting.

The steric bulk of a ligand plays a crucial role in determining the selectivity of a reaction. By creating a sterically demanding environment around the metal, ligands can direct incoming substrates to bind in a specific orientation, thereby controlling which position on a molecule reacts (regioselectivity) and the spatial arrangement of the resulting bonds (stereoselectivity).

While these principles are well-established, the specific application and systematic study of a range of ligands in reactions involving (Z)-1-(methoxymethoxy)-2-octene have not been reported. Such studies would be invaluable in determining the optimal conditions for the selective functionalization of this particular olefin. Data tables comparing the performance of different ligands (e.g., varying phosphine (B1218219) cone angles or the electronic parameters of NHCs) in a specific reaction with (Z)-1-(methoxymethoxy)-2-octene would be necessary to elucidate these effects, but are currently unavailable in the public domain.

Catalyst Deactivation and Regeneration Studies

Catalyst deactivation is a critical issue in industrial chemical processes, leading to reduced efficiency and increased costs. Deactivation can occur through several mechanisms, including:

Poisoning: Strong binding of impurities or reaction byproducts to the catalyst's active sites.

Fouling: Deposition of solid materials, such as carbonaceous residues (coke), on the catalyst surface.

Sintering: The agglomeration of small metal particles into larger, less active ones at high temperatures.

Leaching: The dissolution of the active metal species from its support into the reaction medium.

The regeneration of a deactivated catalyst is often a complex process that may involve high-temperature treatments to burn off coke or chemical treatments to remove poisons.

In the context of reactions with (Z)-1-(methoxymethoxy)-2-octene, potential deactivation pathways could involve the coordination of the oxygen atom of the MOM ether to the catalytic metal center, potentially leading to catalyst inhibition or decomposition. Furthermore, the olefinic substrate or the resulting products could undergo side reactions that lead to the formation of catalyst-fouling agents.

However, specific studies that investigate the deactivation mechanisms of catalysts used in reactions of (Z)-1-(methoxymethoxy)-2-octene are absent from the scientific literature. Consequently, there is no documented research on the development of specific regeneration protocols for catalysts employed in this context. Detailed research findings, including data on catalyst lifetime, turnover numbers under various conditions, and characterization of deactivated catalysts, are required to address this knowledge gap.

Advanced Structural Characterization and Spectroscopic Analysis for Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Stereochemical Assignment

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. The chemical environment of each proton and carbon atom influences its resonance frequency, providing a detailed map of the molecular structure.

The ¹H NMR spectrum of 2-Octene, 1-(methoxymethoxy)-, (Z)- would exhibit characteristic signals for its distinct proton environments. The olefinic protons at the C2 and C3 positions are particularly informative. Due to the (Z)-configuration of the double bond, the coupling constant (J-coupling) between these two protons is expected to be in the range of 7-12 Hz, a key indicator of cis-stereochemistry.

The protons of the methoxymethyl (MOM) ether group (-OCH₂OCH₃) would present as two distinct singlets. The methylene (B1212753) protons (-OCH₂O-) would likely appear at a chemical shift of approximately 4.6-4.8 ppm, while the methoxy protons (-OCH₃) would be found further upfield, around 3.3-3.5 ppm. The protons on the carbon adjacent to the ether oxygen (C1) would be deshielded and are expected to resonate in the range of 4.0-4.2 ppm. The remaining protons of the hexyl chain would give rise to a series of overlapping multiplets in the upfield region of the spectrum (approximately 0.8-2.2 ppm).

Expected ¹H NMR Data:

Proton AssignmentExpected Chemical Shift (ppm)Expected MultiplicityExpected Coupling Constant (Hz)
H2/H3 (Olefinic)5.2 - 5.8MultipletJH2-H3 ≈ 7-12
-OCH₂ O-4.6 - 4.8Singlet-
-OCH₃ 3.3 - 3.5Singlet-
H1 (-CH₂ OMOM)4.0 - 4.2Doublet of doubletsJH1-H2 ≈ 6-8
Alkyl Chain0.8 - 2.2Multiplets-

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The olefinic carbons (C2 and C3) would resonate in the downfield region typical for sp²-hybridized carbons, generally between 120-140 ppm. The carbon of the methylene group in the MOM ether (-OCH₂O-) is characteristically found around 90-95 ppm. The methoxy carbon (-OCH₃) would appear at approximately 55-60 ppm. The C1 carbon, being attached to an oxygen atom, would be deshielded and is expected in the 65-75 ppm range. The carbons of the hexyl chain would have signals in the upfield region of the spectrum.

Expected ¹³C NMR Data:

Carbon AssignmentExpected Chemical Shift (ppm)
C2/C3 (Olefinic)120 - 140
-OC H₂O-90 - 95
-OC H₃55 - 60
C1 (-C H₂OMOM)65 - 75
Alkyl Chain14 - 35

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure and confirming stereochemistry.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, confirming the connectivity of the proton network. For instance, a cross-peak between the olefinic protons (H2 and H3) and between H1 and H2 would be expected.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. It is invaluable for establishing the connectivity across quaternary carbons and heteroatoms. For example, correlations from the methylene protons of the MOM group to the C1 carbon and the methoxy carbon would confirm the methoxymethyl ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is key for confirming the (Z)-stereochemistry. A spatial correlation (NOE) would be expected between the olefinic protons H2 and H3, as they are on the same side of the double bond.

Mass Spectrometry for Molecular Formula and Fragment Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry would be employed to determine the exact mass of the molecular ion of 2-Octene, 1-(methoxymethoxy)-, (Z)-. This allows for the calculation of the precise elemental formula, C₁₀H₂₀O₂, confirming the molecular composition and distinguishing it from other isomers with the same nominal mass. The expected exact mass would be calculated based on the most abundant isotopes of carbon, hydrogen, and oxygen.

Gas Chromatography-Mass Spectrometry (GC-MS) would be a suitable method for analyzing the purity of a sample of 2-Octene, 1-(methoxymethoxy)-, (Z)- and for identifying any potential impurities or isomers. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a mass spectrum for each component as it elutes. The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure. Common fragmentation pathways for ethers include the loss of the alkoxy group and cleavage of the C-O bonds. For this compound, characteristic fragments would likely include the loss of the methoxymethyl group ([M - CH₂OCH₃]⁺) and cleavage of the octenyl chain.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present within a molecule by analyzing its vibrational modes. For the compound (Z)-2-Octene, 1-(methoxymethoxy)- , these spectroscopic methods provide a characteristic fingerprint, allowing for the confirmation of its key structural features: the cis-disubstituted carbon-carbon double bond, the ether linkages of the methoxymethyl (MOM) group, and the aliphatic hydrocarbon chain.

The vibrational spectrum of a molecule is determined by the masses of the atoms, the geometry of the molecule, and the strength of the chemical bonds. In IR spectroscopy, a molecule absorbs infrared radiation at frequencies that match its natural vibrational frequencies, causing a change in the dipole moment. In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser). Vibrational modes that cause a change in the polarizability of the molecule are Raman active. Due to these different selection rules, IR and Raman spectroscopy are often complementary, providing a more complete picture of the molecular vibrations.

For (Z)-2-Octene, 1-(methoxymethoxy)- , the primary functional groups that give rise to characteristic signals are:

The C=C double bond of the octene backbone.

The vinylic C-H bonds on the double bond.

The C-O-C ether linkages of the methoxymethyl protecting group.

The sp³ hybridized C-H bonds of the methyl and methylene groups in the alkyl chain and the MOM group.

Infrared (IR) Analysis

The IR spectrum of (Z)-2-Octene, 1-(methoxymethoxy)- is expected to show distinct absorption bands corresponding to the stretching and bending vibrations of its functional groups. Ethers are sometimes challenging to identify by IR spectroscopy alone because their primary absorption, the C–O single-bond stretch, occurs in the fingerprint region (1050 to 1150 cm⁻¹) where many other absorptions can also appear libretexts.org. However, the acetal (B89532) structure of the MOM group (C-O-C-O-C) typically gives rise to a series of strong C-O stretching bands, which can be a more distinctive feature.

The (Z)-configuration of the double bond influences the position and intensity of certain bands, particularly the C-H out-of-plane bending vibration.

Interactive Table 1: Predicted Infrared (IR) Absorption Bands for (Z)-2-Octene, 1-(methoxymethoxy)-

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
C-H Stretch (sp²)=C-H (vinylic)3000 - 3100MediumCorresponds to the hydrogen atoms attached to the double bond. This band appears at a slightly higher frequency than the sp³ C-H stretch.
C-H Stretch (sp³)-C-H (alkyl, methoxy)2850 - 3000StrongA complex set of bands arising from symmetric and asymmetric stretching of the CH₂, and CH₃ groups in the octyl chain and the MOM ether.
C=C StretchC=C (cis-alkene)~1650 - 1660Weak to MediumThe C=C stretching vibration in cis-disubstituted alkenes is IR-active and typically appears in this region. The intensity is generally weak.
CH₂ Scissoring-CH₂-~1450 - 1470MediumBending vibration of the methylene groups in the alkyl chain.
C-H Out-of-Plane Bend=C-H (cis)~675 - 730Strong, BroadThis strong absorption is highly characteristic of a (Z)- or cis-disubstituted double bond.
C-O StretchC-O-C-O-C (acetal)1050 - 1150StrongEthers and acetals show strong C-O stretching absorptions in this range libretexts.org. The methoxymethyl group is expected to produce a prominent, possibly complex, band here.

Raman Spectroscopy Analysis

Raman spectroscopy is particularly effective for identifying non-polar functional groups with polarizable bonds. Therefore, the carbon-carbon double bond in (Z)-2-Octene, 1-(methoxymethoxy)- is expected to produce a strong signal in the Raman spectrum. In many cases, the C=C stretching mode, which can be weak in the IR spectrum of symmetrically substituted alkenes, is strong and easily identifiable in the Raman spectrum.

The ether linkages, while having a strong IR signal, typically show weaker C-O stretching bands in a Raman spectrum. The aliphatic C-H stretching and bending modes are also present but are often less informative than the signals from the unsaturated core of the molecule.

Interactive Table 2: Predicted Raman Shifts for (Z)-2-Octene, 1-(methoxymethoxy)-

Vibrational ModeFunctional GroupPredicted Raman Shift (cm⁻¹)IntensityNotes
C-H Stretch (sp²)=C-H (vinylic)3000 - 3100MediumThe stretching of the C-H bonds on the double bond.
C-H Stretch (sp³)-C-H (alkyl, methoxy)2850 - 3000StrongThis region will be dominated by strong signals from the numerous C-H bonds in the molecule, making it a complex but prominent feature of the spectrum.
C=C StretchC=C (cis-alkene)~1650 - 1660StrongThe C=C bond is highly polarizable, making this stretching vibration a strong and characteristic signal in the Raman spectrum. This provides confirmatory evidence for the presence of the alkene functional group.
CH₂/CH₃ Bending Modes-CH₂-, -CH₃~1300 - 1470MediumVarious bending (scissoring, twisting, wagging) modes of the alkyl and methoxy groups appear in this region.
C-O StretchC-O-C-O-C (acetal)1050 - 1150WeakThe C-O stretching vibrations are typically weak in Raman spectra compared to their strong intensity in IR spectra.

By combining the data from both IR and Raman spectroscopy, a detailed and confirmed identification of the functional groups in (Z)-2-Octene, 1-(methoxymethoxy)- can be achieved. The strong and characteristic out-of-plane C-H bending in the IR spectrum confirms the cis-geometry of the double bond, while the strong C=C stretching signal in the Raman spectrum confirms the presence of the alkene. The strong C-O stretching in the IR spectrum provides clear evidence for the methoxymethyl ether group.

Computational and Theoretical Studies of Z 1 Methoxymethoxy 2 Octene

Conformational Analysis and Energy Minimization

Ab Initio and Density Functional Theory (DFT) Calculations

No specific ab initio or DFT calculations for (Z)-1-(methoxymethoxy)-2-octene have been reported in the reviewed literature.

Steric and Electronic Effects on Conformation

A detailed analysis of the steric and electronic effects on the conformation of (Z)-1-(methoxymethoxy)-2-octene is not available.

Reaction Pathway Modeling and Transition State Calculations

Prediction of Reactivity and Selectivity

There are no published studies on the prediction of reactivity and selectivity of (Z)-1-(methoxymethoxy)-2-octene through reaction pathway modeling.

Elucidation of Mechanistic Details at the Quantum Level

The mechanistic details of reactions involving (Z)-1-(methoxymethoxy)-2-octene at the quantum level have not been elucidated in the available literature.

Stereochemical Predictions and Rationalization of Z-Selectivity

No computational studies have been found that specifically address the stereochemical predictions or rationalize the Z-selectivity of (Z)-1-(methoxymethoxy)-2-octene.

Potential Applications in Advanced Chemical Synthesis

Building Block for Complex Organic Synthesis

The combination of a nucleophilic center (after deprotection of the MOM ether) and an electrophilic center (the double bond) allows for a range of chemical transformations, making it a potentially useful building block.

While specific examples of the use of (Z)-1-(methoxymethoxy)-2-octene in the total synthesis of natural products are not extensively documented in publicly available literature, its structure is reminiscent of fragments found in various polyketide and fatty acid-derived natural products. The Z-alkene geometry is a common feature in many biologically active molecules, and the protected hydroxyl group allows for its introduction at a late stage in a synthetic route, avoiding unwanted side reactions.

The development of new agrochemicals often involves the synthesis of molecules with specific stereochemistry and functional groups to ensure high efficacy and selectivity. The structural motifs present in (Z)-1-(methoxymethoxy)-2-octene could potentially be incorporated into novel herbicides, insecticides, or fungicides. The lipophilic octene chain could enhance the compound's ability to penetrate plant cuticles or insect exoskeletons.

Foundation for Specialty Chemical and Material Science Applications

Beyond its role as a synthetic intermediate, the inherent properties of (Z)-1-(methoxymethoxy)-2-octene lend themselves to applications in materials science.

The alkene functionality in (Z)-1-(methoxymethoxy)-2-octene makes it a candidate for polymerization reactions. While the polymerization of 1-octene (B94956) is well-established, the presence of the methoxymethoxy group in this isomer could lead to polymers with unique properties. For instance, the controlled polymerization of this monomer could yield macromolecules with pendant protected hydroxyl groups. Subsequent deprotection would result in a functionalized polymer with hydrophilic hydroxyl groups, potentially leading to materials with tailored properties such as improved adhesion, dye-binding capability, or biocompatibility.

Research into the polymerization of functionalized alpha-olefins like 1-octene has shown that catalyst systems can be tailored to produce polymers with varying molecular weights and microstructures. researchgate.net For example, nickel(α-diimine) catalysts have been successfully used to polymerize 1-octene, yielding high molecular weight amorphous polymers. researchgate.net Similar strategies could potentially be adapted for the polymerization of (Z)-1-(methoxymethoxy)-2-octene. Furthermore, copolymerization with other monomers, such as methyl acrylate, has been shown to be a feasible method for creating alternating copolymers of 1-octene with high molecular weights. nih.gov This suggests that (Z)-1-(methoxymethoxy)-2-octene could be a valuable comonomer for producing functional polymers with specific sequential structures.

Surfactants are molecules that possess both hydrophilic (water-attracting) and lipophilic (oil-attracting) parts. The structure of (Z)-1-(methoxymethoxy)-2-octene, after deprotection of the MOM ether to reveal the hydroxyl group, would exhibit such an amphiphilic character. The octene chain would form the lipophilic tail, while the hydroxyl group would act as the hydrophilic head. This fundamental structure is the basis for many non-ionic surfactants. By modifying the hydrophilic head group or the length and branching of the lipophilic tail, a wide array of surfactants with specific properties for emulsification, foaming, or cleaning applications could be designed. While the direct use of this specific compound as a surfactant is not widely reported, its underlying molecular framework is highly relevant to surfactant chemistry.

Uncharted Territory: The Enigmatic Nature of (Z)-1-(methoxymethoxy)oct-2-ene in Chemical Research

The scientific community's understanding of the chemical compound 2-Octene, 1-(methoxymethoxy)-, (Z)-, a molecule with potential yet to be unlocked, remains in its infancy. A thorough review of current academic literature reveals a significant scarcity of dedicated research on this specific isomer, leaving its synthesis, reactivity, and potential applications largely unexplored. This knowledge gap presents both a challenge and an opportunity for the field of organic chemistry, beckoning researchers to delve into the uncharted territory of this unique molecular structure.

At present, the academic understanding of (Z)-1-(methoxymethoxy)oct-2-ene is primarily based on conjecture and analogy to related, more extensively studied compounds. Direct experimental data on its physical and chemical properties are conspicuously absent from the scientific record. While general principles of organic chemistry allow for theoretical predictions of its behavior, the lack of empirical studies means these hypotheses remain unverified. The methoxymethoxy (MOM) ether protecting group is a well-known entity in organic synthesis, typically employed to mask the reactivity of alcohols. The presence of this group, in conjunction with the Z-configured alkene, suggests potential for stereoselective reactions and functional group transformations. However, without concrete research, any discussion of its reactivity profile is purely speculative.

The most profound knowledge gap lies in the compound's fundamental reactivity and synthetic utility. There are no established, optimized protocols for the synthesis of (Z)-1-(methoxymethoxy)oct-2-ene. While one might propose synthetic routes based on established methodologies for creating Z-alkenes and installing MOM ethers, the specific challenges and nuances of these transformations in the context of this particular molecule have not been documented. Furthermore, its reactivity with various reagents, its stability under different reaction conditions, and its potential to participate in key chemical transformations such as asymmetric catalysis, cycloadditions, or cross-coupling reactions remain entirely unexplored.

This dearth of information directly informs the path forward for future synthetic innovations. The primary objective for researchers interested in this compound would be the development of a reliable and high-yielding synthesis. This would likely involve a systematic investigation of various olefination strategies to establish the Z-double bond with high stereoselectivity, followed by the protection of the primary alcohol with a MOM group. Once a viable synthetic route is established, the door will be open to a comprehensive exploration of its chemical behavior. Future research could focus on its utility as a building block in the synthesis of complex natural products or pharmaceutically active molecules, where the specific stereochemistry of the double bond and the presence of the protected alcohol could be strategically leveraged.

The prospects for novel applications of (Z)-1-(methoxymethoxy)oct-2-ene in chemical research are, at this stage, entirely dependent on the findings of future foundational studies. Should the compound prove to be a versatile synthetic intermediate, it could find applications in areas such as medicinal chemistry, materials science, and fragrance chemistry. For instance, the octene backbone could be functionalized in various ways to create a library of novel compounds for biological screening. The alkene could be a handle for polymerization or the introduction of other functional groups, potentially leading to new materials with unique properties. The journey from its current state of obscurity to a valuable tool in the chemist's arsenal will require dedicated and systematic investigation into its fundamental chemical nature.

Q & A

Basic Research Questions

Q. How can the stereochemical configuration (Z) of 2-octene, 1-(methoxymethoxy)- be confirmed experimentally?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to analyze coupling constants and nuclear Overhauser effect (NOE) correlations. For example, NOE interactions between the methoxymethoxy group and specific protons on the octene backbone can confirm spatial proximity, supporting the (Z)-configuration. X-ray crystallography is definitive if suitable crystals are obtained, as demonstrated in analogous methoxymethoxy-containing compounds .
  • Data Interpretation : Compare experimental NMR data (e.g., 3JHH^3J_{HH} coupling constants) with computational predictions (DFT calculations) for both (Z) and (E) isomers.

Q. What synthetic routes are effective for introducing the methoxymethoxy protecting group to 2-octene?

  • Methodology : Utilize methoxymethyl chloride (MOM-Cl) under basic conditions (e.g., NaH or DIPEA) in anhydrous solvents (THF or DCM). Monitor reaction progress via TLC or GC-MS. For regioselective protection, steric and electronic factors must be optimized, as seen in analogous alkene functionalization studies .
  • Critical Step : Ensure anhydrous conditions to prevent hydrolysis of the MOM group. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is typically required.

Q. How can the purity of 2-octene, 1-(methoxymethoxy)- be assessed quantitatively?

  • Methodology : Combine gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS). Calibrate using a certified reference standard. For trace impurities, employ high-resolution LC-MS or 13C^{13}\text{C}-NMR with inverse-gated decoupling .
  • Validation : Cross-validate results with elemental analysis (C, H, O) to confirm molecular formula consistency.

Advanced Research Questions

Q. What are the thermodynamic stability trends for (Z)- vs. (E)-isomers of 2-octene derivatives under varying conditions?

  • Methodology : Perform computational studies (e.g., Gaussian at the B3LYP/6-31G* level) to calculate Gibbs free energy differences. Experimentally, monitor isomerization kinetics via 1H^1\text{H}-NMR at elevated temperatures (e.g., 50–80°C) in deuterated solvents. Reference NIST thermochemistry data for analogous alkenes to validate trends .
  • Data Contradictions : Discrepancies between computational and experimental results may arise from solvent effects or incomplete conformational sampling in simulations.

Q. How does the methoxymethoxy group influence the reactivity of 2-octene in Diels-Alder or epoxidation reactions?

  • Experimental Design : Compare reaction rates and regioselectivity with/without the MOM group. For epoxidation, use mCPBA or VO(acac)2_2/TBHP systems in aprotic solvents. Analyze products via 1H^1\text{H}-NMR (epoxide protons at 3–4 ppm) and HRMS .
  • Mechanistic Insight : The electron-donating MOM group may increase electron density at the double bond, accelerating electrophilic additions but potentially destabilizing transition states in cycloadditions.

Q. What strategies mitigate decomposition pathways during storage or catalytic applications?

  • Methodology : Conduct stability studies under inert atmospheres (N2_2/Ar) and variable temperatures. Use FT-IR to track carbonyl formation (C=O stretches at ~1700 cm1^{-1}) as an indicator of oxidation. Add radical inhibitors (e.g., BHT) or store at –20°C in amber vials .
  • Advanced Analysis : Pair accelerated stability testing (e.g., 40°C/75% RH) with Arrhenius modeling to predict shelf life.

Key Considerations for Researchers

  • Stereochemical Integrity : Verify configuration early in synthesis to avoid downstream reproducibility issues.
  • Data Cross-Validation : Use multiple analytical techniques (e.g., NMR, HRMS, X-ray) to resolve conflicting literature reports .
  • Thermodynamic Databases : Leverage NIST Chemistry WebBook for reaction enthalpy and entropy data to guide experimental design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.